molecular formula C13H14N2 B073106 Pyridine, 4-(4-dimethylaminophenyl)- CAS No. 1137-80-0

Pyridine, 4-(4-dimethylaminophenyl)-

Cat. No. B073106
CAS RN: 1137-80-0
M. Wt: 198.26 g/mol
InChI Key: JJCFKNYYQZDTMT-UHFFFAOYSA-N
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Description

“Pyridine, 4-(4-dimethylaminophenyl)-” is a derivative of pyridine . It has been synthesized and tested for antimicrobial activity . Two of its derivatives, 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride, were found to be highly active against M. luteum and C. tenuis test cultures .


Chemical Reactions Analysis

The compound and its derivatives were prepared via the reaction of equimolar amounts of Py derivative I and the appropriate alkylhalide, dimethylcarbamoylchloride, or phenacylbromide in refluxing alcohol . The reaction of DMAP with pentafluoropyridine resulted in the formation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation .


Physical And Chemical Properties Analysis

The physical properties of pyridines are the consequence of a stable, cyclic, 6- π-electron, π-deficient, aromatic structure containing a ring nitrogen atom . The ring nitrogen is more electronegative than the ring carbons, making the two-, four-, and six-ring carbons more electropositive than otherwise .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N,N-dimethyl-4-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-15(2)13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCFKNYYQZDTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281035
Record name Pyridine, 4-(4-dimethylaminophenyl)-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 4-(4-dimethylaminophenyl)-

CAS RN

1137-80-0
Record name N,N-Dimethyl-4-(4-pyridinyl)benzenamine
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Record name NSC 19841
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Record name NSC19841
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Record name Pyridine, 4-(4-dimethylaminophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-4-(pyridin-4-yl)aniline
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